molecular formula C22H29N5O4S B606909 CZ415 CAS No. 1429639-50-8

CZ415

Número de catálogo: B606909
Número CAS: 1429639-50-8
Peso molecular: 459.6 g/mol
Clave InChI: IZLPVLBNRGPOHA-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CZ415 es un potente e inhibidor altamente selectivo de la cinasa diana de rapamicina en mamíferos (mTOR). Este compuesto ha mostrado una eficacia significativa en varios modelos biológicos, particularmente en el contexto de la investigación del cáncer. Inhibe tanto los complejos mTORC1 como mTORC2, convirtiéndolo en una herramienta valiosa para estudiar las vías y enfermedades relacionadas con mTOR .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CZ415 se puede sintetizar a través de un proceso de síntesis orgánica de varios pasos. La síntesis generalmente implica la formación de intermediarios clave a través de reacciones como la sustitución nucleofílica, la ciclización y las reacciones de acoplamiento. Los detalles específicos sobre la ruta sintética y las condiciones de reacción a menudo son propietarios, pero los pasos generales incluyen:

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto incluye escalar las reacciones, optimizar las condiciones de reacción (temperatura, presión, solventes) y garantizar un control de calidad consistente en todo el proceso de producción .

Análisis De Reacciones Químicas

Biochemical Interactions and Mechanisms

CZ415 directly inhibits mTOR kinase activity via ATP-competitive binding, disrupting downstream signaling pathways:

Key Reactions and Effects

  • mTORC1/2 Inhibition :
    • Blocks phosphorylation of mTORC1 targets (S6K1, 4E-BP1) and mTORC2 targets (AKT-S473) .
    • Dose-dependent reduction in HNSCC cell viability (IC₅₀ = 30–100 nM) .
  • Autophagy Modulation :
    • Induces feedback autophagy in cancer cells, which can be sensitized using inhibitors like chloroquine .
  • Apoptosis Induction :
    • Upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 via Lipin-1 suppression .
    • Reduces mTOR/STAT3 expression, reversing tumor growth in vivo .
Cell LineProliferation Inhibition (BrdU Assay)Apoptosis Rate (48h, 100 nM)
SCC-9 (HNSCC)75%40%
HeLa (Cervical)68%38%
Primary OCC60%35%

Data compiled from

Metabolic Stability and Pharmacokinetics

In vitro and in vivo studies reveal:

  • Metabolic clearance : Low intrinsic clearance in microsomes (human: 1.5 µL/min/g) .
  • Plasma protein binding : 98% in humans .
  • Half-life : 2.1 hours (mice), supporting twice-daily dosing .
SpeciesHepatic CL (µL/min/g)Bioavailability
Mouse<0.645%
Human1.5N/A

Source:

In Vivo Reactivity

  • Tumor growth inhibition : 60% reduction in SCC-9 xenograft volume (21-day treatment) .
  • Synergy with autophagy inhibitors : Beclin-1 knockdown enhances cytotoxicity .
  • Anti-inflammatory activity : 59% reduction in arthritis score in a collagen-induced arthritis model .

Comparative Selectivity

Aplicaciones Científicas De Investigación

Oncology

Case Study: Papillary Thyroid Carcinoma (PTC)
A study evaluated the anti-tumor activity of CZ415 in human PTC cells using the TPC-1 cell line. The results demonstrated that treatment with this compound significantly inhibited cell survival and induced apoptosis at nanomolar concentrations. The compound also caused cell cycle arrest and disrupted mTOR complex assembly, effectively reducing tumor growth in xenograft models .

Table 1: Effects of this compound on PTC Cell Lines

Treatment Concentration (nM)Cell Viability (%)Apoptosis InductionCell Cycle Arrest
1090LowNo
10050ModerateYes
100020HighYes

Cervical Cancer

In cervical cancer studies involving HeLa and SiHa cell lines, this compound exhibited dose-dependent inhibition of cell proliferation. The compound was shown to induce apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins, confirming its potential as a therapeutic agent for cervical cancer treatment .

Table 2: Impact of this compound on Cervical Cancer Cell Lines

Concentration (nM)Cell Proliferation (%)Apoptosis Markers (Bax/Bcl-2 Ratio)
10850.5
100601.0
1000302.5

Inflammatory Diseases

Case Study: Collagen-Induced Arthritis (CIA)
this compound has also been tested for its efficacy in models of collagen-induced arthritis. The compound demonstrated significant anti-inflammatory effects, reducing clinical scores of arthritis by approximately 59% compared to vehicle-treated controls. This suggests that this compound may be beneficial in treating autoimmune conditions .

Table 3: Efficacy of this compound in CIA Models

Treatment GroupClinical Score Reduction (%)
Vehicle Control0
This compound59

Mecanismo De Acción

CZ415 ejerce sus efectos inhibiendo la cinasa mTOR, que es un regulador central del crecimiento y el metabolismo celular. Específicamente, se dirige a los complejos mTORC1 y mTORC2, lo que lleva a la supresión de las vías de señalización descendentes, como la vía PI3K/Akt. Esta inhibición da como resultado una proliferación celular reducida y una mayor apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de CZ415

This compound es único debido a su alta selectividad y potencia contra los complejos mTORC1 y mTORC2. Esta inhibición dual lo convierte en un compuesto valioso para estudiar los efectos integrales de la inhibición de mTOR y para posibles aplicaciones terapéuticas en cánceres que son resistentes a otros inhibidores de mTOR .

Actividad Biológica

CZ415 is a novel, highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, which has emerged as a promising therapeutic agent in various cancer models and other diseases. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on different cancer types, and relevant case studies.

This compound functions primarily as an ATP-competitive inhibitor of mTOR, which plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTOR kinase activity, this compound disrupts the mTORC1 and mTORC2 complexes, leading to:

  • Decreased phosphorylation of key substrates such as S6K1 and 4E-BP1.
  • Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
  • Cell cycle arrest , particularly at the G1 phase, preventing progression to DNA synthesis.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-tumor effects of this compound across various cancer cell lines:

  • Cervical Cancer :
    • This compound inhibited cell viability in HeLa and SiHa cell lines in a dose-dependent manner.
    • Induced apoptosis was confirmed through increased expression of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2. The underlying mechanism involved the upregulation of Lipin-1, which mediates these effects through mTOR signaling pathways .
  • Osteosarcoma :
    • In human osteosarcoma cell lines (U2OS, MG-63), this compound significantly reduced cell survival and proliferation while sparing normal osteoblasts. The compound induced apoptosis as evidenced by increased caspase-9 activity and TUNEL positivity .
    • A colony formation assay revealed that this compound effectively diminished colony-forming efficiency in these cancer cells .
  • Papillary Thyroid Carcinoma :
    • Treatment with this compound led to significant inhibition of cell growth in human papillary thyroid carcinoma (PTC) cells. The compound also provoked apoptosis and cell cycle arrest through similar mechanisms observed in cervical cancer cells .

In Vivo Studies

This compound has shown promising results in preclinical animal models:

  • Collagen-Induced Arthritis Model :
    • In a mouse model, this compound reduced clinical arthritis scores by 59%, demonstrating its anti-inflammatory potential alongside its anti-cancer properties. The compound maintained effective plasma concentrations over time, indicating its potential for therapeutic use in inflammatory conditions .
  • Xenograft Models :
    • In vivo studies using nude mouse xenograft models confirmed that this compound significantly inhibited tumor growth, further validating its efficacy as an anti-cancer agent .

Summary Table of Biological Activity

Cancer Type Effect of this compound Mechanism
Cervical CancerInhibited cell viability; induced apoptosisUpregulation of Bax; downregulation of Bcl-2
OsteosarcomaReduced survival; induced apoptosisIncreased caspase-9 activity; G1-S phase arrest
Papillary Thyroid CarcinomaInhibited growth; induced apoptosisDisruption of mTORC1/2; cell cycle arrest
Collagen-Induced ArthritisReduced clinical scoresAnti-inflammatory action; maintained plasma levels

Case Studies

  • Cervical Cancer Research :
    • A study involving cervical cancer cell lines demonstrated that treatment with 100 nM this compound for 48 hours resulted in significant reductions in cell proliferation and enhanced apoptotic activity. The study highlighted the role of Lipin-1 in mediating these effects .
  • Osteosarcoma Analysis :
    • Research conducted on osteosarcoma cells revealed that this compound's selective toxicity towards cancerous cells was evident through assays measuring survival and proliferation rates. Notably, primary osteoblasts were unaffected by similar concentrations .
  • Thyroid Carcinoma Evaluation :
    • In vitro experiments indicated that this compound effectively inhibited the growth of both PTEN-deficient and PTEN-positive primary human PTC cells, suggesting its broad applicability across different genetic backgrounds within thyroid cancers .

Propiedades

IUPAC Name

1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLPVLBNRGPOHA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429639-50-8
Record name (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CZ415
Reactant of Route 2
Reactant of Route 2
CZ415
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
CZ415
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CZ415
Reactant of Route 5
Reactant of Route 5
CZ415
Reactant of Route 6
Reactant of Route 6
CZ415
Customer
Q & A

Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?

A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, this compound inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]

Q2: Does this compound induce autophagy, and if so, what is the impact on its anti-tumor activity?

A2: Yes, this compound treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting this compound's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances this compound-induced cell death. [, ] These findings suggest that combining this compound with autophagy inhibitors could potentially improve its therapeutic efficacy.

Q3: What is the role of ERK signaling in this compound's anti-tumor activity?

A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against this compound in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced this compound-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of this compound in osteosarcoma.

Q4: What preclinical models have been used to investigate the anti-tumor activity of this compound?

A4: The anti-tumor activity of this compound has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, this compound has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of this compound effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]

Q5: Has this compound demonstrated efficacy in any non-cancer models?

A5: While the primary focus of this compound research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, this compound demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of this compound as a therapeutic agent beyond oncology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.